molecular formula C10H16O3 B2969680 1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2460750-73-4

1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2969680
CAS No.: 2460750-73-4
M. Wt: 184.235
InChI Key: CVRYTEIFLNZYJG-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with the molecular formula C10H16O3 This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclohexenones with electron-deficient alkenes in the presence of an organic base, leading to the formation of the bicyclic structure . The reaction conditions are generally mild and do not require the use of metals, making the process operationally simple and environmentally friendly.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and enantioselective synthesis are often applied. The use of metal-free conditions and organic bases can be scaled up for industrial applications, ensuring high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-oxabicyclo[222]octane-4-carboxylic acid is unique due to its oxabicyclic core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-10-5-3-9(4-6-10,7-13-10)8(11)12/h2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRYTEIFLNZYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC(CC1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460750-73-4
Record name 1-ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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